Pharmacological Potency: 5-Fold Less Potent than Parent Bupropion in Murine Antidepressant Models
(1R,2S)-erythro-Dihydro Bupropion is an active metabolite of bupropion, but its potency is significantly lower than both the parent drug and the major metabolite, hydroxybupropion. An FDA-cited study demonstrated that in a standard mouse model for antidepressant activity, erythrohydrobupropion is 5-fold less potent than bupropion. This contrasts sharply with hydroxybupropion, which exhibits half the potency of bupropion in the same assay [1]. This quantitative difference renders the parent compound or hydroxybupropion unsuitable as biological surrogates for studies focused on the specific pharmacodynamic contributions of the erythro-isomer.
| Evidence Dimension | In vivo antidepressant potency (mouse model) |
|---|---|
| Target Compound Data | 5-fold less potent than bupropion |
| Comparator Or Baseline | Bupropion: Baseline potency; Hydroxybupropion: 2-fold less potent (half as potent) than bupropion |
| Quantified Difference | Erythroisomer is 5-fold less potent than bupropion and approximately 2.5-fold less potent than hydroxybupropion. |
| Conditions | Antidepressant screening test in mice (standard forced-swim test model) |
Why This Matters
This data definitively shows that for experiments requiring a precisely attenuated NDRI effect, only the erythro-isomer provides the documented 5-fold potency reduction, whereas using bupropion or hydroxybupropion would introduce a 5-fold and 2.5-fold higher receptor activation, respectively.
- [1] MedLibrary.org. Bupropion Hydrochloride SR (SR) FDA Package Insert, Page 2. Accessed 2026. View Source
